

Amorolfine spectrum of activity dermatophytes yeasts molds

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Compound Focus: trans-Amorolfine

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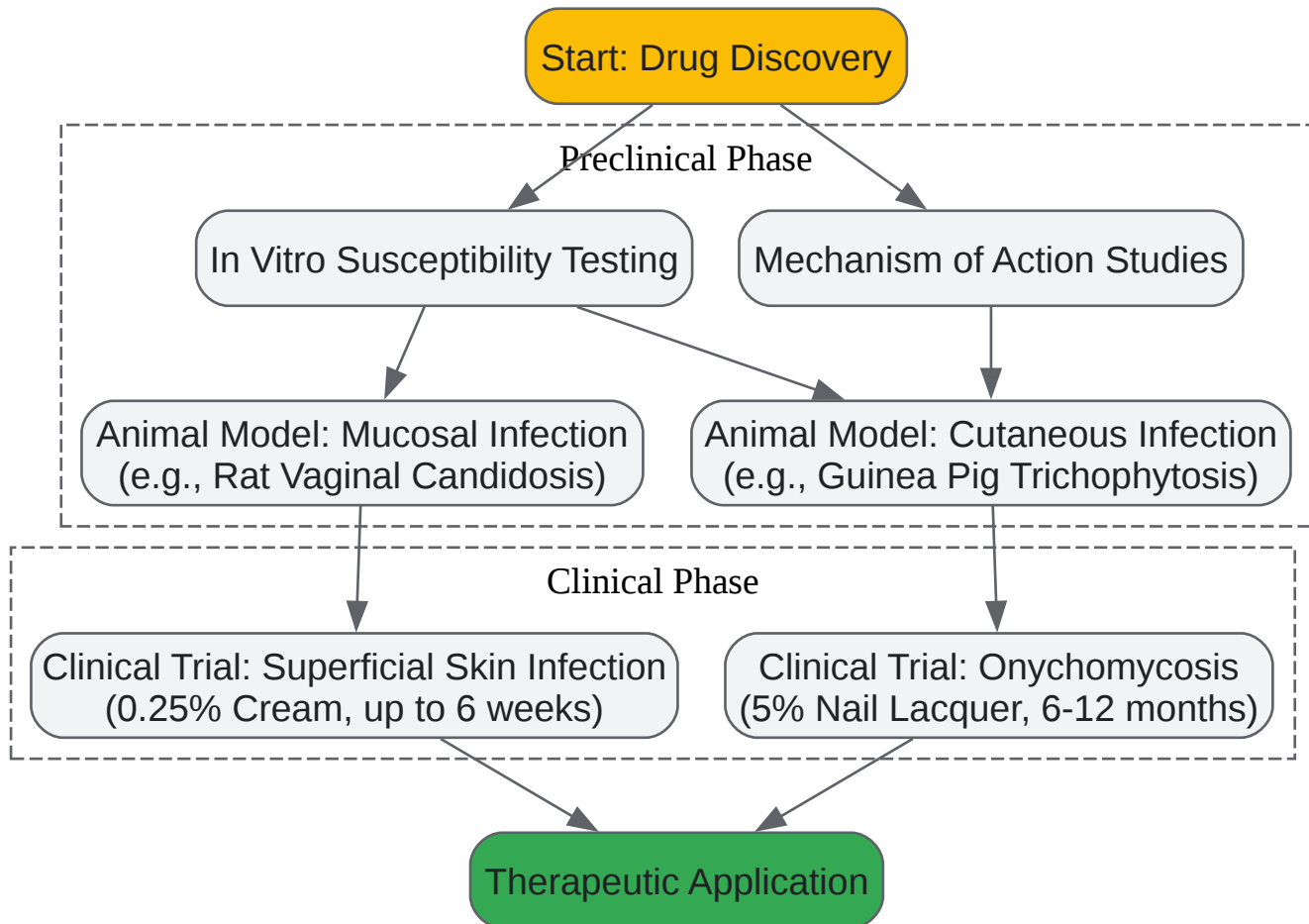
Spectrum of Activity & Quantitative Data

Amorolfine demonstrates activity against a wide range of fungi pathogenic to humans. The following table provides a quantitative overview of its in vitro efficacy against key organism groups.

Fungal Group	Examples	Reported Activity (MIC ranges or efficacy)
Dermatophytes	<i>Trichophyton mentagrophytes</i> and other dermatophytes	Shows greatest fungistatic activity; also exhibits high fungicidal activity [1]. In guinea pig models, topical 0.01% effective against cutaneous <i>T. mentagrophytes</i> infection [1].
Yeasts	<i>Candida</i> spp.	Active against some yeasts [2] [1]. In rat models, 0.1% amorolfine cleared vaginal candidiasis [3].
Molds	Various dematiaceous, filamentous fungi, and moulds	Active against some dematiaceous, filamentous fungi, and moulds [2] [1] [4].
Dimorphic Fungi	Not specified in results	Included in its broad spectrum of activity [3] [2].

Experimental & Clinical Methodologies

For researchers, understanding the key experimental models and clinical protocols is essential. The following workflow visualizes a typical preclinical and clinical development path for a topical antifungal like amorolfine.



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Figure 1: Integrated experimental and clinical workflow for amorolfine development, from in vitro testing to therapeutic application.

Detailed Experimental Protocols

- **In Vitro Susceptibility Testing:** Conventional broth microdilution assays determine the Minimum Inhibitory Concentration (MIC) against dermatophytes, yeasts, dimorphic fungi, and molds [1].

Amorolfine's effect can be **fungistatic** or **fungicidal**, with the Minimum Fungicidal Concentration (MFC) determined by subculturing from wells showing no growth [1].

- **Mechanism of Action Studies:** Gas chromatography-mass spectrometry (GC-MS) analyzes fungal sterol patterns after incubation with the drug. Inhibition of **ERG24** and **ERG2** is indicated by the accumulation of specific sterol intermediates like ignosterol and the depletion of ergosterol [3] [5].
- **In Vivo Animal Models:**
 - **Cutaneous Dermatophytosis:** Guinea pigs are infected topically with a dermatophyte like *Trichophyton mentagrophytes*. Test formulations are applied to infected skin areas, and efficacy is evaluated by the reduction in lesion scores and mycological clearance compared to controls [3] [1].
 - **Vaginal Candidiasis:** Rats with induced vaginal candidiasis receive topical intravaginal treatment. Efficacy is measured by the dose-dependent reduction in vaginal yeast cell counts and the rate of complete microbiological cure [3] [1].

Clinical Trial Parameters

- **Onychomycosis (Nail Infection):** A pivotal parameter is the **mycological and clinical cure rate** assessed three months post-treatment. In trials, 5% nail lacquer applied once or twice weekly for 6 months resulted in **38%-55% cure rates** in mild onychomycosis without matrix involvement [2] [6] [1]. Treatment duration is long: **6 months for fingernails** and **9-12 months for toenails** [7] [1] [4].
- **Superficial Skin Infections:** Trials use **clinical cure and improvement rates** as endpoints. Amorolfine 0.25% cream applied once daily for up to 6 weeks showed **85%-90% overall cure and improvement** in patients with dermatomycoses [2] [1].

Formulations & Pharmacokinetics

Amorolfine is developed exclusively for topical use due to strong protein binding and/or rapid metabolism that preclude systemic efficacy [3] [8].

Aspect	Details
Available Formulations	5% Nail Lacquer, 0.25% Cream, Vaginal Tablets [7] [1]
Key Pharmacokinetic Property	Sublimability: Ability to vaporize and penetrate through air cavities in infected nails, enhancing drug delivery [7].

Aspect	Details
Skin Retention	Active concentrations retained in skin for 2-3 days after single application [1].
Systemic Absorption	Low; mean percutaneous absorption through healthy skin is <10% of applied dose [1].

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